molecular formula C25H28N2O5 B11505887 ethyl N-[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]-L-phenylalaninate

ethyl N-[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]-L-phenylalaninate

Cat. No.: B11505887
M. Wt: 436.5 g/mol
InChI Key: ZLHIGOSGHWFMJF-NRFANRHFSA-N
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Description

ETHYL 2-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDO]-3-PHENYLPROPANOATE is a complex organic compound with a unique structure that includes an isoindoline-1,3-dione moiety, a hexanamido group, and a phenylpropanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDO]-3-PHENYLPROPANOATE typically involves multiple steps. One common method starts with the reaction of phthalic anhydride with an appropriate amine to form the isoindoline-1,3-dione core. This intermediate is then reacted with a hexanoic acid derivative to introduce the hexanamido group. Finally, the phenylpropanoate ester is formed through esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDO]-3-PHENYLPROPANOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

ETHYL 2-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDO]-3-PHENYLPROPANOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDO]-3-PHENYLPROPANOATE involves its interaction with specific molecular targets. The isoindoline-1,3-dione moiety can interact with enzymes or receptors, modulating their activity. The hexanamido group may enhance the compound’s binding affinity and specificity, while the phenylpropanoate ester can influence its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDO]-3-PHENYLPROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H28N2O5

Molecular Weight

436.5 g/mol

IUPAC Name

ethyl (2S)-2-[6-(1,3-dioxoisoindol-2-yl)hexanoylamino]-3-phenylpropanoate

InChI

InChI=1S/C25H28N2O5/c1-2-32-25(31)21(17-18-11-5-3-6-12-18)26-22(28)15-7-4-10-16-27-23(29)19-13-8-9-14-20(19)24(27)30/h3,5-6,8-9,11-14,21H,2,4,7,10,15-17H2,1H3,(H,26,28)/t21-/m0/s1

InChI Key

ZLHIGOSGHWFMJF-NRFANRHFSA-N

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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